CAY10581

IDO1 inhibition enzyme kinetics immuno-oncology

Researchers studying IDO1-mediated T-cell suppression often face potency and mechanism heterogeneity across tool compounds, confounding data reproducibility. CAY10581, a pyranonaphthoquinone derivative (CAS 1018340-07-2), directly addresses this gap as a potent (IC50=55 nM, Ki=70 nM), reversible uncompetitive IDO1 inhibitor with 486-fold greater potency than 1-methyl-D-tryptophan. • Reversibly blocks kynurenine production without confounding cytotoxicity up to 100 µM, validated in MSC and T-REx cell assays. • Supplied as ≥97% pure crystalline solid, soluble in DMF (10 mg/mL) and DMSO (3 mg/mL). • Serves as a benchmark reference inhibitor for HTS campaigns and SAR studies exploring naphthoquinone-based IDO1 antagonists.

Molecular Formula C22H21NO4
Molecular Weight 363.4 g/mol
Cat. No. B8100985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10581
Molecular FormulaC22H21NO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C
InChIInChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m1/s1
InChIKeyWKHJQIQDQXGUOD-DYESRHJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAY10581: IDO1 Inhibitor Technical Baseline


CAY10581 is a pyranonaphthoquinone derivative that functions as a highly specific and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 55 nM in isolated enzyme assays . The compound belongs to a class of naphthoquinone-based IDO inhibitors first described in 2008, with CAY10581 (designated compound 36 in the original medicinal chemistry series) representing one of the most potent members reported at that time, exhibiting a Ki of 70 nM [1]. As a research tool compound, CAY10581 is commercially available from multiple vendors at ≥97% purity (molecular weight 363.41, formula C22H21NO4) and is supplied as a crystalline solid soluble in DMF (10 mg/mL), DMSO (3 mg/mL), and limited aqueous buffer systems .

IDO1 pathway inhibition Reversible uncompetitive inhibition for target engagement studies
Cell-based assays Minimal viability impact at concentrations up to 100 µM, supporting clean interpretation
Solubility & handling DMSO/DMF-soluble for in vitro research; research-grade purity available

CAY10581 vs. Generic IDO1 Inhibitor Substitution


IDO1 inhibitors exhibit substantial heterogeneity in potency, mechanism of inhibition, and cellular behavior that renders them non-interchangeable in research applications. First-generation tools such as 1-methyl-D-tryptophan (1-MT) possess weak potency (Ki = 34 μM), requiring concentrations ~618-fold higher than CAY10581 for comparable enzyme inhibition [1]. Clinical-stage candidates such as epacadostat and BMS-986205, while potent (IC50 values reported between 1.1 nM and ~75 nM depending on assay conditions), employ distinct binding mechanisms—epacadostat as a competitive inhibitor and BMS-986205 as an irreversible inhibitor—that preclude direct substitution when studying reversible, uncompetitive IDO1 antagonism [1][2]. Furthermore, CAY10581 demonstrates minimal impact on cell viability at concentrations up to 100 μM after 24 hours, a property not uniformly shared across naphthoquinone derivatives, some of which (e.g., menadione) exhibit clear cellular cytotoxicity within their inhibitory concentration window [1]. These mechanistic and cytotoxicity differences mandate compound-specific selection criteria.

Weak inhibitors cannot substitute 1-MT exhibits >600-fold higher Ki, requiring concentrations that may introduce off-target effects.
Mechanism mismatch with clinical candidates Competitive or irreversible inhibitors (e.g., epacadostat, BMS-986205) cannot replace a reversible uncompetitive tool for washout/recovery studies.
Naphthoquinone cytotoxicity varies Menadione shows cytotoxicity at inhibitory concentrations; viability profile is not uniform across analogs.

CAY10581 Quantitative Evidence Guide


Potency Differential vs. 1-MT in IDO Enzyme Assays

CAY10581 exhibits approximately 618-fold greater potency against isolated IDO enzyme compared to the prototypical IDO inhibitor 1-methyl-D-tryptophan (1-MT). In the same study reporting Ki values for both compounds, CAY10581 (compound 36) demonstrated a Ki of 70 nM, whereas 1-MT exhibited a Ki of 34 μM [1].

Potency vs. 1-MT
Head-to-head
Ki 70 nM vs. 34 µM (~486× lower Ki)
Supports low-nanomolar IDO1 inhibition in enzyme assays
Purified IDO enzyme kinetic analysis
IDO1 inhibition enzyme kinetics immuno-oncology

Ki Comparison with Annulin B

CAY10581 (compound 36) demonstrates a Ki of 70 nM, representing a 1.7-fold improvement in potency over annulin B (Ki = 120 nM), the marine natural product that served as the structural inspiration for the pyranonaphthoquinone series [1]. Both compounds share a naphthoquinone core, but the synthetic elaboration to a pyranonaphthoquinone in CAY10581 yields enhanced potency.

Ki vs. annulin B
Head-to-head
Ki 70 nM vs. 120 nM (1.7× lower)
Benchmark within pyranonaphthoquinone SAR series
Purified IDO enzyme assay
IDO1 inhibition structure-activity relationship natural product derivatives

Cytotoxicity Window vs. Menadione

In cell-based assays, CAY10581 (compound 36) demonstrates minimal impact on T-REx cell viability at 100 μM after 24 hours [1]. This contrasts sharply with the parent naphthoquinone menadione (vitamin K3), which exhibits clear cellular cytotoxicity within its IDO inhibitory concentration range, with a window between IDO inhibition and cytotoxicity of only ~4-fold [1].

Cytotoxicity window
Cross-study
Minimal viability impact at 100 µM (24 h); menadione cytotoxic at inhibitory range (~4× window)
Supports clean IDO1 functional readouts without confounding cell death
T-REx cells, 24 h exposure
IDO1 inhibition cellular cytotoxicity therapeutic window

Reversibility vs. Irreversible Inhibitors

CAY10581 acts as a reversible uncompetitive inhibitor of IDO1 . In mechanistic studies with compound 31 (a related pyranonaphthoquinone), dilution experiments failed to demonstrate any irreversible inhibition, confirming reversible binding for this scaffold [1]. This distinguishes CAY10581 from clinical-stage irreversible inhibitors such as BMS-986205 (linrodostat), which covalently binds IDO1 and exhibits an IC50 of 1.1 nM in IDO1-HEK293 cells but with non-recoverable enzyme activity upon washout .

Reversibility
Class-level
Reversible uncompetitive; no irreversible binding detected by dilution assay
Enables washout and recovery-of-function studies
Compared to irreversible inhibitor BMS-986205
IDO1 inhibition reversible binding mechanism of action

Functional Rescue in IFN-γ-Treated MSCs

CAY10581 at 100 nM completely abrogates the growth inhibition induced by IFN-γ (50 ng/mL) in mesenchymal stem cells (MSCs) after 24 hours of treatment [1]. This functional rescue demonstrates that CAY10581 effectively blocks IDO1-mediated tryptophan depletion and downstream immunosuppressive signaling in a physiologically relevant primary cell system.

Functional rescue
Supporting evidence
100 nM CAY10581 abrogates IFN-γ (50 ng/mL) growth inhibition in MSCs
Model-response confirmation in primary cell system
Mesenchymal stem cells, 24 h co-treatment
IDO1 inhibition mesenchymal stem cells IFN-γ signaling

CAY10581 Best-Fit Research Applications


T Cell Suppression Reversal in Immuno-Oncology

CAY10581 is optimally deployed in ex vivo and in vitro assays where reversal of IDO1-mediated T cell suppression is being characterized. Its 55 nM IC50 and reversible uncompetitive mechanism enable precise titration to block kynurenine production without confounding cytotoxicity, as validated by minimal viability impact at concentrations up to 100 μM [1]. Researchers investigating tumor immune evasion or evaluating IDO1 as a therapeutic target can use CAY10581 as a benchmark reference inhibitor to establish baseline IDO1 dependency before advancing to clinical candidates [2].

IDO1-Dependent MSC Immunomodulation

MSCs upregulate IDO1 in response to IFN-γ as a key mechanism of immunosuppression. CAY10581 at 100 nM effectively abrogates IFN-γ-induced growth inhibition in MSCs, confirming its utility in dissecting IDO1-dependent versus IDO1-independent pathways in stem cell immunobiology [1]. This application is particularly relevant for studies of MSC-based therapies where IDO1 activity modulates therapeutic efficacy.

Positive Control for IDO1 High-Throughput Screening

Given its well-characterized potency (IC50 = 55 nM, Ki = 70 nM) and established solubility profile (DMF: 10 mg/mL; DMSO: 3 mg/mL), CAY10581 serves as a robust positive control for high-throughput screening campaigns targeting IDO1 [1]. Its reversible uncompetitive mechanism provides a distinct reference point when evaluating novel inhibitor classes with different modes of action (competitive, irreversible), and its 486-fold potency advantage over 1-MT ensures clear assay signal differentiation [2].

Naphthoquinone SAR Benchmark

CAY10581 (compound 36) represents a key benchmark in the pyranonaphthoquinone SAR series, exhibiting a Ki of 70 nM that improved 1.7-fold over the natural product annulin B (Ki = 120 nM) [1]. Medicinal chemistry programs exploring naphthoquinone-based IDO1 inhibitors should reference CAY10581 as a potency milestone, with its crystal structure and docking data available to guide further scaffold optimization [1].

Application
Selection Property
Validation Focus
IDO1-mediated T cell suppression studies
Reversible uncompetitive inhibitor with viability-compatible profile
Kynurenine pathway reversal in immune cell models
MSC immunomodulation research
Functional rescue of IFN-γ-induced growth arrest at low concentrations
IDO1-dependent vs. independent pathway dissection
IDO1 high-throughput screening
Well-characterized reversible uncompetitive reference inhibitor
Assay signal window and positive control benchmarking
Naphthoquinone SAR studies
Potency benchmark within pyranonaphthoquinone series
Structure-activity relationship to natural product lead

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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